1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole
Description
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole is a bicyclopentane-modified indole derivative with significant applications in medicinal chemistry. Its rigid bicyclo[1.1.1]pentane (BCP) core serves as a bioisostere for aromatic rings or tert-butyl groups, enhancing metabolic stability and reducing off-target interactions. Notably, BCP-containing indoles have been explored as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a therapeutic target in immuno-oncology . The compound’s synthesis typically involves functionalization of [1.1.1]propellane with indole derivatives under transition-metal catalysis or radical-based methods .
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)indole |
InChI |
InChI=1S/C13H13N/c1-2-4-12-11(3-1)5-6-14(12)13-7-10(8-13)9-13/h1-6,10H,7-9H2 |
InChI Key |
PKHHKVLPYTZNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the indole ring. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach uses radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the indole ring or the bicyclo[1.1.1]pentane framework, depending on the reagents used.
Substitution: Both the indole ring and the bicyclo[1.1.1]pentane framework can undergo substitution reactions.
Major products from these reactions include substituted indoles, oxindoles, and various bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Bioisosteric Replacement
Bicyclo[1.1.1]pentane serves as an effective bioisostere for phenyl rings, enhancing the metabolic stability and selectivity of compounds. The incorporation of the bicyclo[1.1.1]pentane motif into indole derivatives has been shown to mitigate issues such as amide hydrolysis, which is often a metabolic pathway leading to reduced efficacy in drug candidates. For instance, the replacement of a central phenyl ring with a bicyclo[1.1.1]pentane moiety resulted in improved pharmacokinetic profiles for indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, demonstrating enhanced potency and selectivity while maintaining low predicted human dosages .
Efficient Synthetic Routes
Recent advancements in synthetic methodologies have allowed for the scalable production of bicyclo[1.1.1]pentane derivatives. A notable example is the light-enabled reaction between alkyl iodides and propellane, which yields bicyclo[1.1.1]pentane iodides in high purity without the need for catalysts or additives . This method facilitates the rapid generation of diverse bicyclo[1.1.1]pentanes suitable for further functionalization in medicinal chemistry.
Indoleamine-2,3-Dioxygenase 1 Inhibitors
One significant case study involves the development of potent IDO1 inhibitors featuring the bicyclo[1.1.1]pentane structure. The modification of lead compounds to include this moiety not only improved metabolic stability but also enhanced overall pharmacological profiles . The structural modifications led to compounds that exhibited excellent potency in both cellular assays and whole blood tests.
Scalable Synthesis of Bicyclo[1.1.1]pentylamine
Another study demonstrated a scalable synthesis route for 1-bicyclo[1.1.1]pentylamine via a reaction involving di-tert-butyl azodicarboxylate and phenylsilane . This route marked significant improvements over previous methods in terms of yield and safety, showcasing the versatility of bicyclo[1.1.1]pentane derivatives in synthetic applications.
Molecular Modeling Studies
Molecular modeling has played a crucial role in understanding how bicyclo[1.1.1]pentane derivatives interact with biological targets, particularly in optimizing binding affinities for enzymes like IDO1 . The unique spatial configuration provided by the bicyclic structure allows for enhanced interactions within the binding site, thereby improving selectivity and reducing off-target effects.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the bicyclo[1.1.1]pentane framework can influence the compound’s overall pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 1-(bicyclo[1.1.1]pentan-1-yl)-1H-indole with key analogues, highlighting structural differences, physicochemical properties, and applications:
Key Research Findings
Physicochemical Properties
- Ketone-containing BCPs (e.g., 1-{BCP}propan-2-one) exhibit lower logP values (≈1.5) compared to indole derivatives (logP ≈3.2), improving aqueous solubility .
- Hydroxyl-functionalized BCPs (e.g., N-{3-hydroxy-BCP}acetamide) demonstrate reduced cytotoxicity (IC₅₀ >100 μM) relative to halogenated analogues, enhancing safety profiles .
Critical Analysis of Structural Modifications
- Halogenation : Bromine or iodine substituents (e.g., 1-iodo-3-{3-iodo-BCP}bicyclo[1.1.1]pentane) increase molecular weight and polar surface area (PSA) but may compromise metabolic stability .
- Amine Functionalization : Primary amines (e.g., 1-BCP-methanamine) enhance blood-brain barrier permeability, making them suitable for CNS drug development .
- Carboxylic Acid Derivatives: Amphoteric BCP-carboxylic acids (e.g., 3-(aminomethyl)-BCP-1-carboxylic acid) enable pH-dependent solubility, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
